REACTION_SMILES
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[CH3:16][S:17](=[O:18])[O-:19].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Cl:1][c:2]1[cH:3][c:4]([CH3:15])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[S:11](=[O:12])(=[O:13])[CH3:14].[ClH:22].[Na+:20].[OH2:21]>>[c:2]1([S:17]([CH3:16])(=[O:18])=[O:19])[cH:3][c:4]([CH3:15])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[S:11](=[O:12])(=[O:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)c(S(C)(=O)=O)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1cc(S(C)(=O)=O)c(S(C)(=O)=O)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |